1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c15-13-3-1-11(2-4-13)5-8-17-9-6-12(7-10-17)14(16)18/h1-4,12H,5-10,15H2,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCSPKJZWPNXBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Piperidine Core and 4-Substitution
Method A: Cyclization via Di-(β-halogenalkyl)amine and Arylacetonitrile
- Starting from a di-(β-halogenalkyl)amine, reaction with an arylacetonitrile in the presence of a base (e.g., sodium amide) leads to cyclization forming piperidine derivatives with nitrile substituents at the 4-position.
- The nitrile group is then saponified (hydrolyzed) to the corresponding carboxylic acid or converted to the carboxamide by appropriate amidation.
- Typical conditions involve reflux in toluene, extraction, and purification steps.
- This method is adaptable for various substituents on the aryl ring and alkyl groups on the nitrogen.
Introduction of the 2-(4-Aminophenyl)ethyl Group at Nitrogen
Method B: Reaction of 1-Protected 4-Piperidone with Amines and Grignard Reagents
- Starting from 1-benzyl-4-piperidone or similar protected piperidones, a sequence involving:
- Formation of cyanohydrins by reaction with potassium cyanide.
- Reaction with benzylmethylamine or other N-protected alkylamines to introduce the aminoethyl side chain.
- Subsequent addition of phenylmagnesium bromide (Grignard reagent) to introduce the phenyl group.
- Final deprotection steps (e.g., catalytic hydrogenation) to remove benzyl protecting groups.
- This process can be performed in a one-pot manner, improving industrial applicability by reducing step count and reaction times.
- The method allows for the preparation of various substituted 4-amino-4-phenylpiperidines, including the target compound.
Conversion to Carboxamide
- The carboxylic acid or ester intermediates at the 4-position of the piperidine ring can be converted to carboxamides by:
- Activation of the acid (e.g., via acid chlorides or anhydrides).
- Reaction with ammonia or amines under controlled conditions.
- Reducing agents such as sodium borohydride or lithium borohydride in the presence of lithium salts can be used to reduce esters to alcohols if needed in intermediate steps.
Comparative Table of Key Preparation Steps
| Step | Method A (Di-(β-halogenalkyl)amine route) | Method B (Protected Piperidone route) |
|---|---|---|
| Starting Materials | Di-(β-halogenalkyl)amine, arylacetonitrile | 1-Benzyl-4-piperidone, potassium cyanide, N-protected alkylamine |
| Key Reaction Conditions | Reflux in toluene, sodium amide base | Cyanohydrin formation, amine addition, Grignard reaction, catalytic hydrogenation |
| Intermediate Functional Groups | Nitrile at 4-position, converted to acid or amide | Cyanohydrin intermediate, N-protected aminoalkyl piperidine |
| Final Functional Group Installation | Amidation of acid or direct conversion of nitrile to carboxamide | Deprotection and purification to yield 4-amino-4-phenylpiperidine carboxamide |
| Industrial Feasibility | Moderate, requires careful control of halogenated intermediates | Improved by one-pot reactions, fewer steps, avoids problematic reagents like phenyllithium |
| Yield and Purity | Good yields (~70-80%), crystalline products | Good yields, crystalline salts, optimized for scale-up |
Research Findings and Notes
- The di-(β-halogenalkyl)amine method is classical and well-documented in patents from the early-mid 20th century, providing a robust route to various substituted piperidines with nitrile and carboxamide functionalities.
- The protected piperidone route is more recent and optimized for pharmaceutical intermediates, allowing for milder conditions and better scalability by avoiding highly reactive organolithium reagents.
- Reduction and functional group transformations are often performed with selective reducing agents such as sodium dihydrobis(2-methoxyethoxy)aluminate (Red-Al) or lithium borohydride to maintain the integrity of sensitive groups.
- Purification typically involves crystallization from alcohols or organic solvents and may include column chromatography for intermediates.
Chemical Reactions Analysis
1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
Neurological Disorders
This compound is recognized for its role as an intermediate in the synthesis of drugs aimed at treating neurological disorders. Research indicates that derivatives of this compound can enhance therapeutic efficacy against conditions such as depression, anxiety, and schizophrenia by modulating neurotransmitter systems .
Cancer Therapy
Studies have shown that 1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide can act as a potent inhibitor of key kinases involved in cancer signaling pathways. For instance, modifications to its structure have resulted in compounds that effectively inhibit protein kinase B (PKB), which is often deregulated in cancer cells . This inhibition has been linked to reduced tumor growth in preclinical models.
Biochemical Research
Receptor Interactions
The compound is employed in studies investigating receptor interactions and signaling pathways. It has been utilized to explore the mechanisms of action for various receptors, providing insights into potential drug targets and cellular mechanisms .
Multikinase Inhibition
Recent research highlights its potential as a scaffold for developing multitarget inhibitors against vascular endothelial growth factor receptor-2 (VEGFR-2), extracellular signal-regulated kinase-2 (ERK-2), and Abelson kinase (Abl-1). These targets are crucial in cancer treatment strategies due to their roles in cell proliferation and survival .
Analytical Chemistry
Quality Control Applications
In analytical chemistry, this compound is used for developing methods to detect and quantify similar amide compounds. This capability is essential for ensuring quality control in pharmaceutical manufacturing processes .
Material Science
Functional Materials Development
The compound's unique chemical structure allows it to be used in the synthesis of functional materials, including polymers and coatings with specialized properties. These materials can exhibit enhanced mechanical strength or thermal stability due to the incorporation of this compound into their matrices .
Table: Summary of Key Research Findings on this compound
Mechanism of Action
The mechanism of action of 1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide with structurally related piperidinecarboxamides and esters, focusing on substituents, synthesis, yields, and biological relevance:
Key Structural and Functional Differences:
Substituent Impact: Carboxamide vs. Ester: The carboxamide group (e.g., in the target compound and HE67) may improve metabolic stability over ester derivatives like Anileridine, which are prone to hydrolysis . Aromatic Moieties: Compounds with pyridinyl (27g, 28a) or benzimidazolyl () substituents exhibit enhanced binding to viral or ion channel targets .
Synthesis and Yield :
- High-yield syntheses (>80%) are achieved via coupling reactions (e.g., 27g in ), while low yields (10–23%) in other analogs (e.g., 27e, 27i) highlight challenges in sterically hindered reactions .
- Purification methods (e.g., silica gel chromatography in ) consistently yield >90% purity across analogs .
Biological Relevance :
- Antiviral Activity : 28a and 27g inhibit neurotropic alphavirus replication, attributed to their aromatic and heterocyclic substituents .
- Ion Channel Modulation : DDO-02002’s benzo[d]oxazole group correlates with Kv1.5 potassium channel activity, suggesting antiarrhythmic applications .
- Analgesic vs. Insecticidal : Anileridine’s ethyl ester and phenyl group confer opioid activity, while HE67’s pyrrolopyridine substituent aligns with insecticidal bioactivity .
Biological Activity
1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide, a piperidine derivative with the molecular formula C₁₄H₂₁N₃O, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with an ethyl group and a 4-aminophenyl moiety, contributing to its unique pharmacological properties. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Weight: Approximately 247.3360 g/mol
- CAS Number: 1153972-20-3
The structural complexity of this compound is significant for its biological activity, as the arrangement of functional groups plays a crucial role in its interaction with biological targets.
Antidepressant Effects
Research indicates that this compound may exhibit antidepressant properties . Its structural components allow it to interact with neurotransmitter systems, potentially modulating serotonin and norepinephrine levels in the brain, similar to other known antidepressants.
Antitumor Activity
This compound has shown promise in cancer research . Studies suggest that it may act as a selective inhibitor of protein kinase B (Akt), which is involved in cell survival pathways. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, indicating potential as an anticancer agent .
The mechanism of action involves binding to specific receptors or enzymes, leading to modulation of signaling pathways associated with cell proliferation and survival. Detailed studies are necessary to elucidate these interactions further. The compound may function as an inhibitor or activator of certain enzymes or receptors, impacting various biological effects.
In Vitro Studies
In vitro studies have evaluated the compound's effects on human tumor xenografts. For example, it demonstrated significant inhibition of tumor growth at well-tolerated doses in mouse models, highlighting its potential for further development as an anticancer therapeutic .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications to the piperidine ring and the substituents can significantly influence biological activity. For instance, variations in the ethyl chain length or the substitution on the phenyl ring can enhance or diminish potency against specific targets .
Comparative Analysis with Similar Compounds
Q & A
Q. What are the established synthetic routes for 1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide, and what key intermediates are involved?
The synthesis typically involves multi-step organic reactions, leveraging piperidine and benzylamine derivatives as core intermediates. A common approach includes:
- Step 1 : Functionalization of the piperidine ring at the 4-position with a carboxamide group via carbodiimide-mediated coupling .
- Step 2 : Introduction of the 4-aminophenethyl group through nucleophilic substitution or reductive amination, using reagents like EDCI/HOBt for amide bond formation .
- Key intermediates : 4-Carboxamidopiperidine, 4-aminophenethyl bromide, and protected amine intermediates to prevent side reactions.
- Optimization : Adjust reaction solvents (e.g., DMF vs. THF) and temperatures (60–100°C) to improve yields, as noted in analogous piperidine-carboxamide syntheses .
Q. How can researchers validate the structural integrity of this compound?
Use a combination of analytical techniques:
- X-ray crystallography : Resolve the 3D structure, particularly the piperidine ring conformation and carboxamide orientation, as demonstrated for structurally similar compounds like N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide .
- NMR spectroscopy : Confirm proton environments (e.g., δ 7.2–6.5 ppm for aromatic protons, δ 3.5–2.5 ppm for piperidine CH₂ groups) and carbon assignments .
- Mass spectrometry : Verify molecular weight (calculated for C₁₄H₂₀N₃O: 246.16 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological activity of this compound?
- Molecular docking : Model interactions with target proteins (e.g., GPCRs or enzymes) using software like AutoDock Vina. Prioritize the carboxamide and aminophenyl groups as key pharmacophores for hydrogen bonding and π-π stacking .
- QSAR studies : Corrogate electronic (HOMO/LUMO) and steric (LogP) descriptors with activity data from analogous piperidine derivatives .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .
Q. How should researchers address contradictions in experimental data, such as inconsistent biological activity across assays?
- Hypothesis-driven troubleshooting :
- Purity verification : Use HPLC (≥95% purity) to rule out impurities affecting activity .
- Assay conditions : Compare buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO for receptor studies) .
- Metabolic stability : Test compound degradation in liver microsomes, as instability could explain variability in in vivo vs. in vitro results .
- Statistical analysis : Apply ANOVA or Bayesian modeling to quantify variability significance .
Q. What methodologies are recommended for studying the compound’s pharmacokinetics and metabolic pathways?
- In vitro ADME :
- CYP450 inhibition assays : Use human liver microsomes to identify major metabolic enzymes .
- Plasma protein binding : Employ equilibrium dialysis to measure free fraction .
- In vivo studies :
- Rodent models : Track plasma half-life (T₁/₂) and tissue distribution via LC-MS/MS .
- Metabolite identification : Use HRMS to detect hydroxylated or glucuronidated metabolites .
Experimental Design Considerations
Q. How can researchers optimize reaction yields in large-scale synthesis?
- DoE (Design of Experiments) : Systematically vary parameters (catalyst loading, stoichiometry) to identify optimal conditions .
- Continuous flow chemistry : Enhance reproducibility and scalability, as shown for sulfonamide-piperidine derivatives .
- Green chemistry principles : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to improve safety profiles .
Q. What are the best practices for ensuring reproducibility in biological assays?
- Standardized protocols : Pre-treat cell lines with uniform media and passage numbers .
- Positive/Negative controls : Include reference compounds (e.g., known receptor agonists/antagonists) in each assay plate .
- Blinded analysis : Minimize bias in data interpretation, especially in in vivo studies .
Data Interpretation Challenges
Q. How to resolve discrepancies between computational predictions and experimental binding affinities?
- Conformational sampling : Re-dock multiple ligand conformers to account for protein flexibility .
- Solvent effects : Incorporate explicit water molecules in docking simulations to improve accuracy .
- Experimental validation : Use SPR (Surface Plasmon Resonance) to measure real-time binding kinetics and compare with computational ΔG values .
Q. What strategies mitigate off-target effects in functional studies?
- Selectivity profiling : Screen against panels of related receptors/enzymes (e.g., adrenergic vs. dopaminergic receptors) .
- CRISPR/Cas9 knockouts : Validate target specificity by comparing wild-type and gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
